molecular formula C10H9BrF2 B2630162 4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene CAS No. 2248405-32-3

4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene

Cat. No.: B2630162
CAS No.: 2248405-32-3
M. Wt: 247.083
InChI Key: AIGOKXGQSILLTE-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene is an organic compound with the molecular formula C10H9BrF2 It is a derivative of benzene, where a bromine atom, a cyclopropyl group, and a difluoromethyl group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene typically involves the introduction of the bromine, cyclopropyl, and difluoromethyl groups onto the benzene ring through a series of chemical reactions. One common method is the bromination of a cyclopropyl-substituted benzene derivative, followed by difluoromethylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and difluoromethylating agents like difluoromethyl iodide under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated and fluorinated organic molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-4-chloro-2-fluorobenzene

Uniqueness

4-Bromo-1-cyclopropyl-2-(difluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-bromo-1-cyclopropyl-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGOKXGQSILLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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